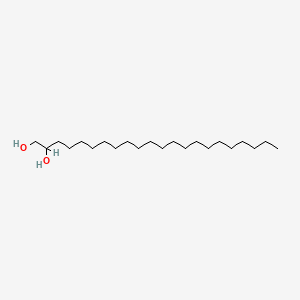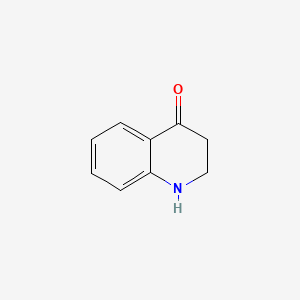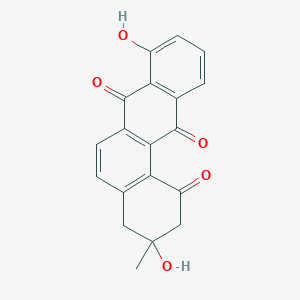
Tetrangomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrangomycin is an angucycline antibiotic isolated from the terrestrial bacterium Streptomyces sp. CAH29 . It is known for its potent antibacterial, antifungal, and antioxidant activities . The compound has shown significant inhibitory effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Candida albicans .
Vorbereitungsmethoden
Tetrangomycin is typically isolated from the fermentation broth of Streptomyces species . The process involves culturing the bacteria, followed by extraction and purification of the compound using techniques such as solvent extraction and chromatography . The synthetic routes for this compound involve complex organic synthesis, including the use of polyketide synthase (PKS) pathways .
Analyse Chemischer Reaktionen
Tetrangomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include hydroxylated and methylated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Tetrangomycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying polyketide biosynthesis . In biology, it serves as a potent antimicrobial agent against various pathogens . In medicine, this compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been studied for its immunosuppressive properties, making it a potential candidate for treating autoimmune diseases .
Wirkmechanismus
The mechanism of action of tetrangomycin involves its interaction with bacterial enzymes and cellular pathways . It inhibits the dehydrosqualene synthase (CrtM) enzyme in methicillin-resistant Staphylococcus aureus, leading to the disruption of bacterial cell wall synthesis . This compound also exhibits antioxidant activity by scavenging free radicals through hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms .
Vergleich Mit ähnlichen Verbindungen
Tetrangomycin belongs to the angucycline group of antibiotics, which includes other compounds such as moromycin A and moromycin B . Compared to these similar compounds, this compound exhibits unique properties such as higher potency against MRSA and significant antioxidant activity . Its unique chemical structure, characterized by hydroxy and methyl groups, contributes to its distinct biological activities .
Eigenschaften
CAS-Nummer |
7351-08-8 |
|---|---|
Molekularformel |
C19H14O5 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O5/c1-19(24)7-9-5-6-11-16(14(9)13(21)8-19)18(23)10-3-2-4-12(20)15(10)17(11)22/h2-6,20,24H,7-8H2,1H3 |
InChI-Schlüssel |
UGEKKXLEYACFTD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Synonyme |
tetrangomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


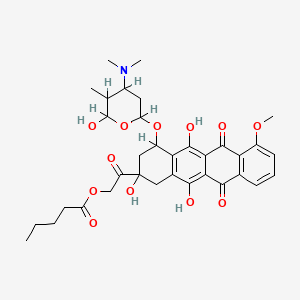


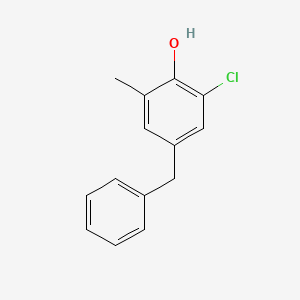
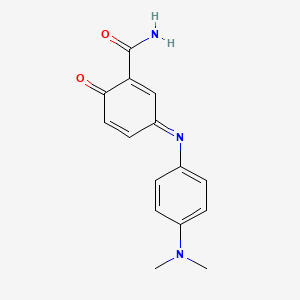
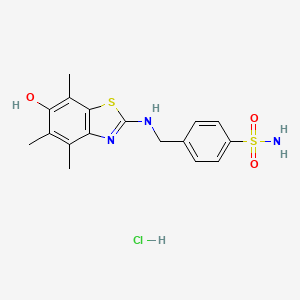

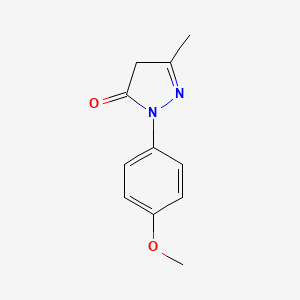
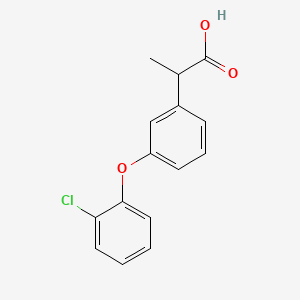

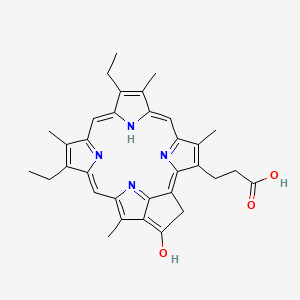
![[(1-Hydroxyquinolin-4-ylidene)amino] acetate](/img/structure/B1203815.png)
